3-Bromo-4-ethoxy-5-methoxybenzoic acid
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Overview
Description
3-Bromo-4-ethoxy-5-methoxybenzoic acid is an organic compound with the molecular formula C10H11BrO4 and a molecular weight of 275.1 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, ethoxy, and methoxy substituents on the benzene ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Scientific Research Applications
3-Bromo-4-ethoxy-5-methoxybenzoic acid is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a specialty product used in proteomics research
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via nucleophilic substitution pathways .
Biochemical Pathways
Benzylic compounds, in general, are known to participate in free radical bromination and nucleophilic substitution reactions .
Pharmacokinetics
The compound’s molecular weight (27510) and structure suggest that it may have reasonable bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzoic acid typically involves the bromination of 4-ethoxy-5-methoxybenzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-ethoxy-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in alcohols or aldehydes .
Comparison with Similar Compounds
3-Bromo-4-methoxybenzoic acid: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
3-Bromo-4-ethoxybenzoic acid: Lacks the methoxy group, affecting its solubility and interaction with molecular targets.
4-Ethoxy-5-methoxybenzoic acid: Lacks the bromine atom, altering its reactivity in substitution reactions.
Uniqueness: 3-Bromo-4-ethoxy-5-methoxybenzoic acid is unique due to the combination of bromine, ethoxy, and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in research and industrial applications .
Properties
IUPAC Name |
3-bromo-4-ethoxy-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKJPBQKOGGPIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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